AKR1B10 Enzyme Inhibition Potency of Alpha-(4-Pyridyl)benzhydrol
Alpha-(4-pyridyl)benzhydrol demonstrates moderate inhibitory activity against human aldo-keto reductase family 1 member B10 (AKR1B10), a cytosolic NADPH-dependent reductase implicated in cancer cell detoxification and proliferation [1]. The compound exhibits an IC₅₀ of 130 nM against recombinant human AKR1B10 in an enzymatic assay using pyridine-3-aldehyde as substrate [1].
| Evidence Dimension | AKR1B10 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 130 nM |
| Comparator Or Baseline | Benzoic acid-based AKR1B10 inhibitors (e.g., flufenamic acid: Ki = 0.97 μM; 970 nM); epalrestat: IC₅₀ = 0.83 μM (830 nM) |
| Quantified Difference | 130 nM represents ~7.5-fold greater potency than flufenamic acid and ~6.4-fold greater potency than epalrestat (class benchmark aldose reductase inhibitor) |
| Conditions | Human recombinant N-terminus His6-tagged AKR1B10 expressed in E. coli BL21 DE3; pyridine-3-aldehyde reduction assay |
Why This Matters
AKR1B10 is a validated oncology target overexpressed in hepatocellular, lung, and breast carcinomas; alpha-(4-pyridyl)benzhydrol provides a non-carboxylic acid scaffold for inhibitor development, potentially circumventing the poor membrane permeability of carboxylate-bearing analogs.
- [1] BindingDB. BDBM50362839 (CHEMBL249447): IC₅₀ = 130 nM against human AKR1B10. Data curated by ChEMBL from Gifu Pharmaceutical University. View Source
